molecular formula C16H16N2O3 B1180049 gltP protein, E coli CAS No. 128986-68-5

gltP protein, E coli

Cat. No.: B1180049
CAS No.: 128986-68-5
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Description

Classification and Nomenclature of GltP Protein

The GltP protein of E. coli is a secondary active transport protein, playing a vital role in the uptake of specific amino acids across the bacterial cell membrane.

GltP is a member of the Dicarboxylate/Amino Acid:Cation Symporter (DAACS) family. researchgate.netuniprot.org This family of transport proteins is responsible for the uptake of dicarboxylates such as succinate, fumarate, and malate (B86768) in various bacteria. researchgate.net In E. coli, GltP specifically functions as a glutamate (B1630785)/aspartate-proton symporter. researchgate.netresearchgate.net This means it transports glutamate and aspartate into the cell by harnessing the electrochemical potential of the proton gradient across the cell membrane. The UniProtKB database assigns the TCDB identifier 2.A.23.1.1 to the DAACS family, which includes the GltP protein. uniprot.org Sequence alignments and phylogenetic analyses have revealed that GltP shares close homologies with human glutamate transporters involved in neurotransmission and with the archaeal aspartate transporter GltPh. researchgate.net

It is critical to distinguish the bacterial GltP protein from mammalian Glycolipid Transfer Proteins (GLTPs). Although the acronyms are similar, their structures and functions are entirely different. GLTPs are soluble proteins that facilitate the transfer of glycolipids between membranes. abo.finih.gov They are characterized by a unique all-alpha-helical "sandwich" motif, which is not present in the GltP of E. coli. nih.govresearchgate.net GLTPs are considered the founding members of a new protein superfamily in eukaryotes based on their distinct conformational architecture. nih.govnih.gov The GltP protein of E. coli, in contrast, is a membrane-spanning transporter and is not involved in glycolipid metabolism. nih.govnih.gov

Historical Context of GltP Research in E. coli

The study of GltP has a rich history, from its initial discovery to detailed structural and functional characterization.

The gene encoding the GltP protein was first cloned from E. coli B and subsequently from E. coli K-12. nih.govnih.gov In 1989, Deguchi and colleagues cloned two distinct glutamate carrier genes, gltS and gltP, from E. coli B. nih.gov They identified gltP as the structural gene for a sodium-independent, binding protein-independent glutamate-aspartate transport system. nih.gov Shortly after, in 1990, a gene encoding a glutamate and aspartate carrier was cloned from E. coli K-12 and designated gltP, which was likely identical to the one found in E. coli B. nih.gov The initial sequencing of the gltP gene from E. coli K-12 suggested it encoded a hydrophobic polypeptide of 395 amino acids. nih.gov

Initial studies demonstrated that strains with plasmids containing the gltP gene showed a significant increase in the uptake of glutamate and aspartate. nih.gov This uptake was found to be insensitive to sodium ion concentration and was inhibited by L-cysteate and beta-hydroxyaspartate. nih.gov The transport activity was shown to be driven by respiratory substrates, confirming its role as an active transporter. nih.gov

Further research led to a revision of the initial nucleotide sequence of the gltP gene in 1992. The corrected sequence revealed that the gene encodes a larger protein of 437 amino acids, not 395 as previously thought. nih.gov Hydropathy analysis of the revised protein sequence predicted a structure with 12 membrane-spanning alpha-helical regions, a common feature for transmembrane transporters. nih.gov This updated understanding of the GltP structure provided a more accurate model for its function as a proton-glutamate-aspartate symporter embedded within the E. coli inner membrane. uniprot.orgnih.gov

Research Findings on GltP Protein in E. coli

FeatureDescriptionReference
Family Dicarboxylate/Amino Acid:Cation Symporter (DAACS) researchgate.net
Function Proton-dependent symporter of glutamate and aspartate researchgate.netuniprot.org
Gene Name gltP uniprot.orgnih.gov
Organism Escherichia coli researchgate.netnih.gov
Initial Cloning 1989 (from E. coli B) nih.gov
Revised Size 437 amino acids nih.gov
Predicted Structure 12 transmembrane alpha-helices nih.gov
Transport Energy Source Proton motive force (respiratory substrates) nih.gov
Inhibitors L-cysteate, beta-hydroxyaspartate, CCCP uniprot.orgnih.gov
Substrate Specificity Glutamate, Aspartate nih.govnih.gov

Properties

CAS No.

128986-68-5

Molecular Formula

C16H16N2O3

Synonyms

gltP protein, E coli

Origin of Product

United States

Genetic and Genomic Aspects of Gltp in Escherichia Coli

gltP Gene Locus and Organization in E. coli K-12

The gltP gene is located on the Escherichia coli K-12 chromosome. Its position has been mapped on the physical map of E. coli K-12. asm.orgnih.gov The gene encodes the proton-glutamate-aspartate transport protein. ecgrc.netnih.gov

Open Reading Frame and Coding Sequence

Initial studies involving the cloning and sequencing of a 1.6-kilobase DNA fragment containing gltP in E. coli K-12 identified an open reading frame (ORF) capable of encoding a polypeptide of 395 amino acids. This polypeptide was described as highly hydrophobic and predicted to contain four possible transmembrane segments. asm.org The product of the gltP gene was identified as a polypeptide with an apparent mass of 38 kilodaltons, with a portion associated with the cytoplasmic membrane. asm.org

Revisions and Corrections in Nucleotide Sequence

Subsequent analysis revealed discrepancies in the initially published nucleotide sequence of the gltP gene. nih.govcapes.gov.br A revised nucleotide sequence was determined, which indicated that the corrected open reading frame actually encodes a protein of 437 amino acids, rather than the previously reported 395. nih.govcapes.gov.br Hydropathy analysis based on the revised sequence predicted the presence of 12 membrane-spanning alpha-helical regions, a significant increase from the initial prediction. nih.govcapes.gov.br These corrections highlight the iterative nature of genomic annotation and the importance of sequence accuracy for predicting protein characteristics.

Transcriptional Regulation of gltP Gene Expression

The expression of the gltP gene is subject to transcriptional regulation, allowing E. coli to adapt its glutamate (B1630785) and aspartate transport capabilities in response to environmental and cellular conditions.

Influence of Intracellular Glutamate Concentration

Studies suggest that the intracellular concentration of glutamate can influence gltP expression. For instance, a decrease in the expression of gltP was observed in an E. coli knockout strain where the intracellular concentration of glutamate was potentially increased due to altered metabolism. oup.com This suggests a potential regulatory link where high intracellular glutamate levels may lead to reduced expression of the transporter responsible for its uptake.

Role of Regulatory Proteins (e.g., Grp)

Regulatory proteins play a role in controlling gltP expression. The glutamate uptake regulatory protein (Grp) from Zymomonas mobilis, when expressed in E. coli, has been shown to repress the secondary H+/glutamate transport system GltP. nih.govnih.gov This repression occurs through the interaction of Grp with the regulatory regions of the gltP gene. nih.govnih.gov While Grp is from Z. mobilis, its ability to regulate E. coli gltP suggests potential parallels or interactions with E. coli's own regulatory networks.

Expression Profiles in Different Growth Phases (e.g., Stationary Phase)

The expression of gltP varies across different growth phases in E. coli. Transcript levels of gltP have been observed to be higher in the stationary phase compared to the log phase of growth. mdpi.comresearchgate.netnih.gov This increased expression in the stationary phase may be related to bacterial tolerance to various stressors, including antibiotics, acid pH, hyperosmosis, and heat, as glutamate metabolism and transport systems like GltP are implicated in these tolerance mechanisms. mdpi.comresearchgate.netnih.gov

Impact of Genomic Mutations on gltP Expression

Genomic mutations can significantly influence the expression levels and activity of the gltP gene and its encoded protein in E. coli. Studies have shown that mutations affecting bacterial uptake systems, including gltP, can arise as E. coli adapts to specific growth conditions. oup.com For instance, mutations within the gltP promoter region have been observed to enhance the uptake of glutamic acid, thereby facilitating its utilization as a carbon source by the bacterium. oup.com

Research into the adaptive responses of E. coli has identified mutations in genes related to ion transport, such as gltP. nih.gov Furthermore, investigations into the role of glutamate transporters in bacterial tolerance have revealed that deletion mutants of gltP, alongside gltS and gltI, exhibit reduced tolerance to various antibiotics and stress conditions. mdpi.comnih.gov Analysis of gene expression across different growth phases indicated that gltP transcript levels are higher in the stationary phase compared to the log phase in E. coli. mdpi.comnih.gov This suggests a potential regulatory mechanism linking growth phase to glutamate/aspartate transport capacity.

Another study examining a lysC knockout mutant of E. coli observed a decrease in gltP expression. oup.com This reduced expression was hypothesized to be a consequence of an elevated intracellular concentration of glutamate in the lysC mutant strain. oup.com These findings underscore the intricate regulatory networks that control gltP expression in response to both external environmental cues and internal metabolic states.

Plasmid-Based Expression Systems for Recombinant GltP Production

Escherichia coli is a widely utilized host organism for the production of recombinant proteins, including challenging targets such as membrane proteins like GltP. researchgate.net Plasmid-based expression systems are commonly employed for this purpose, involving the introduction of a plasmid carrying the gene encoding the recombinant protein into E. coli cells. researchgate.netnih.govnih.gov

Various plasmid vectors have been successfully used for cloning and expressing the gltP gene. Examples include high-copy-number plasmids like pBR322, as well as expression plasmids such as pT7-5 and pT7-6, which utilize phage T7 RNA polymerase and T7 promoter systems for high-level expression. nih.gov The plasmid pTTQ18, which features a strong hybrid trp-lac (tac) promoter, has also been employed for amplifying the expression of E. coli GltP, including variants with C-terminal affinity tags like the RGS-His6 tag. researchgate.netresearchgate.net

The use of strong inducible promoters, typically regulated by inducers such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), allows for controlled expression of the recombinant gltP gene from these plasmids. researchgate.netnih.govresearchgate.net High-level expression of membrane proteins in E. coli can sometimes be challenging and potentially detrimental to the host cell. To address this, specialized engineered E. coli strains, often derivatives of BL21(DE3), have been developed. These strains, such as C41(DE3), C43(DE3), and Lemo21(DE3), are designed to improve the production of recombinant membrane proteins by mechanisms that can include modulating the activity of the T7 RNA polymerase, thereby optimizing expression levels and minimizing cellular stress. [Search results from previous turns: 3, 4, 5, 8, 10, 12, 15, 16, 17]

Molecular Structure of Gltp Protein from Escherichia Coli

Primary Structure Analysis of GltP

The primary structure, the linear sequence of amino acids, provides the fundamental basis for the protein's higher-order folding and function.

ParameterDescriptionReference
Amino Acid Length437 residues nih.govuniprot.org
UniProt AccessionP21345 uniprot.orgresearchgate.net

Hydropathy analysis is a computational method used to predict the transmembrane domains of membrane proteins. nih.govuci.edu A sliding window is moved along the amino acid sequence, and the average hydrophobicity of the amino acids within that window is calculated and plotted. nih.govoup.com Peaks in the resulting plot correspond to hydrophobic regions, which are likely to be membrane-spanning α-helices. For GltP, hydropathy analysis predicts a topology consisting of 12 membrane-spanning alpha-helical segments. nih.gov This 12-helix topology is a common structural motif for many secondary transporters. oup.com

Secondary and Tertiary Structural Features

The three-dimensional arrangement of the polypeptide chain, including its secondary and tertiary structures, defines the functional architecture of the GltP transporter.

Experimental evidence from circular dichroism (CD) spectroscopy has confirmed that purified GltP has a high α-helical content, which is characteristic of a protein with numerous transmembrane helices. researchgate.netresearchgate.net The tertiary structure of GltP, revealed by X-ray crystallography, shows that the protein is organized into two distinct domains: an N-terminal domain and a C-terminal domain. nih.gov Each of these domains is formed by a compact bundle of six transmembrane α-helices, confirming the predictions from hydropathy analysis. nih.gov These two six-helix bundles are related by a pseudo-two-fold symmetry, creating a centrally located substrate-translocation pore at the domain interface. nih.gov

The substrate-binding site of GltP is located within the central pore, at the interface between the N- and C-terminal domains. nih.gov This site is positioned towards the cytoplasmic side in the determined crystal structure, which represents an inward-facing conformation. nih.gov The binding site is specifically formed by two critical arginine residues. nih.gov These positively charged residues are proposed to interact with the negatively charged carboxylate groups of the glutamate (B1630785) or aspartate substrates. This structural arrangement supports a single-binding site, alternating-access mechanism for transport, where the protein shifts between inward- and outward-facing conformations via a "rocker-switch" type of movement to translocate the substrate across the membrane. nih.govnih.gov

Structural FeatureDescriptionReference
Secondary StructureHigh α-helical content researchgate.netresearchgate.net
Transmembrane Helices12 (organized into two 6-helix bundles) nih.govnih.gov
Tertiary OrganizationN-terminal and C-terminal domains nih.gov
Substrate Binding SiteLocated at the domain interface, formed by two arginine residues nih.gov

Quaternary Structure and Oligomerization States

While many proteins in E. coli form homo- or hetero-oligomeric complexes to achieve their functional state, current evidence suggests that GltP functions as a monomer. nih.govbiorxiv.org Protein databases such as UniProt and EcoCyc classify the functional unit of GltP as a monomer. uniprot.orguniprot.org This indicates that a single 437-amino acid polypeptide chain containing the 12 transmembrane helices constitutes the complete, functional transporter.

ParameterDescriptionReference
Oligomerization StateMonomer uniprot.orguniprot.org

Identified States (e.g., Trimer, Hexamer) in Detergent Solution

When solubilized from the cell membrane using detergents, the GltP protein from E. coli (GltPEc) has been shown to exist in a dynamic equilibrium between different oligomeric states. Research employing techniques such as gel filtration has revealed a reversible equilibrium between two main species: a trimer and a hexamer. nih.govacs.org The identification of these specific oligomeric forms was further substantiated through blue-native gel electrophoresis and cross-linking experiments. nih.govacs.org

This behavior is in contrast to some other membrane transporters which may exist predominantly as monomers or stable dimers in detergent solutions. The presence of both trimeric and hexameric forms suggests a complex interplay of protein-protein interactions that are influenced by the detergent environment.

Table 1: Identified Oligomeric States of GltP in Detergent Solution
Oligomeric StateExperimental EvidenceReference
TrimerGel filtration, Blue-native gel electrophoresis, Cross-linking nih.govacs.org
HexamerGel filtration, Blue-native gel electrophoresis, Cross-linking nih.govacs.org

Assembly in Biological Membranes

The assembly of GltP into the inner membrane of E. coli is a sophisticated process that ensures its correct folding and functional integration. While direct visualization of E. coli GltP assembly in the native membrane is challenging, studies on homologous proteins provide significant insights. For instance, the glutamate transporter GltPPh from Pyrococcus horikoshii, a homolog of the E. coli protein, has been shown to be a trimer within the membrane, as determined by electron microscopy of two-dimensional crystals. nih.govacs.org This strongly suggests that the trimeric form is the likely functional unit for this family of transporters within the biological membrane.

The general mechanism for the insertion of inner membrane proteins in E. coli involves the Sec translocon and the YidC insertase. nih.govresearchgate.netnih.gov Nascent GltP polypeptide chains are targeted to the membrane, where these cellular machines facilitate their insertion into the lipid bilayer and subsequent folding into their correct three-dimensional structure. nih.govresearchgate.netnih.gov The individual GltP monomers are then thought to assemble into their functional trimeric complexes within the plane of the membrane.

Computational Modeling and Structural Predictions

In the absence of a high-resolution experimental structure for the full-length E. coli GltP protein, computational modeling and structural prediction have become invaluable tools for gaining insights into its architecture. These approaches leverage the known structures of homologous proteins to build predictive models.

Secondary structure prediction algorithms, based on the primary amino acid sequence of GltP, consistently predict a topology of 12 transmembrane helices. This prediction aligns with hydropathy analysis of the protein sequence.

Table 2: Summary of Computational Predictions for GltP Structure
Prediction TypePredicted FeatureBasis of Prediction
Secondary Structure12 transmembrane helicesPrimary amino acid sequence analysis
Tertiary StructureHomology models based on related transportersSequence similarity to proteins with known structures

Molecular Function and Transport Mechanism of Gltp in Escherichia Coli

Substrate Specificity and Affinity

GltP exhibits a high affinity for both L-glutamate and L-aspartate, facilitating their efficient transport across the bacterial cell membrane. abcam.comnih.gov

Glutamate (B1630785) Transport Characteristics

GltP is a binding-protein-independent transporter for glutamate. nih.gov The transport of glutamate via GltP is an electrogenic process. asm.org Studies have shown that L-aspartate can inhibit the transport of glutamate by the GltP system. nih.gov Furthermore, glutamate uptake is also inhibited by L-cysteate and beta-hydroxyaspartate. asm.orguniprot.org

Aspartate Transport Characteristics

Similar to glutamate, GltP actively transports L-aspartate. nih.gov Membrane vesicles from strains with amplified gltP expression show active uptake of aspartate. nih.gov The transport of aspartate is also an electrogenic process. nih.gov

Kinetics of Substrate Uptake (Kt, Vmax)

The kinetics of substrate uptake by GltP have been characterized to determine its affinity (Kt or Km) and maximum transport velocity (Vmax). These values provide insight into the efficiency of the transport process.

SubstrateKt / Km (µM)Vmax (nmol/min/mg)Notes
L-Glutamate112.6Data from E. coli B nih.gov and E. coli K12 uniprot.org
L-AspartateNot explicitly stated in provided search results2.3Data from E. coli K12 uniprot.org
L-Glutamate22.6 ± 5.5Not specifiedApparent affinity (Km) for a cysteine-less GltP mutant in energized E. coli cells researchgate.net

Proton-Coupled Symport Mechanism

GltP functions as a symporter, meaning it transports its substrates (glutamate and aspartate) across the cell membrane simultaneously with another molecule, in this case, protons (H+). uniprot.orgacs.org This transport is driven by the proton motive force. asm.org

Proton-Dependence of Transport

The transport of glutamate and aspartate by GltP is fundamentally dependent on a proton gradient. uniprot.orgacs.orgbiologists.com The influx of protons down their electrochemical gradient provides the energy for the uphill movement of the amino acid substrates into the cell. uni-hannover.de The process is inhibited by uncouplers like carbonylcyanide m-chlorophenylhydrazone (CCCP), which dissipate the proton gradient across the membrane. uniprot.org

Ion Independence (e.g., Na+, K+)

A key characteristic of GltP is its independence from sodium (Na+) ions for transport activity. nih.govuni-hannover.de Unlike some other glutamate transporters (such as GltS in E. coli), GltP does not require Na+ for the cotransport of its substrates. nih.govbiologists.com The transport activity is also independent of potassium (K+) and lithium (Li+) ion concentrations. nih.gov This distinguishes GltP as a proton-driven symporter, relying solely on the proton motive force for energy. acs.orguni-hannover.de

Electrogenicity of Transport

The transport of glutamate and aspartate by GltP is an electrogenic process. nih.gov This means that the transport cycle results in a net movement of positive charge across the cytoplasmic membrane, from the outside to the inside of the cell. This net charge translocation contributes to the membrane potential. The energy for this uphill movement of glutamate against its concentration gradient is derived from the proton motive force. rug.nlpnas.org

Regulation of GltP Activity

The activity of the GltP transporter is subject to regulation by various chemical agents, including metabolic uncouplers and substrate analogs.

Allosteric or Feedback Regulation

While direct competitive inhibition is a clear regulatory mechanism, the potential for allosteric or feedback regulation is less defined. Allosteric regulation would involve molecules binding to a site on the transporter distinct from the substrate-binding site, causing a conformational change that modulates its activity. The architecture of glutamate transporters, including GltP, involves significant conformational changes during the transport cycle, which theoretically allows for such regulation. uni-hannover.de These transporters undergo movements that allow alternating access to the substrate binding site from either side of the membrane. bahargroup.org However, specific endogenous allosteric modulators or feedback inhibition loops directly controlling GltP in E. coli are not extensively detailed in the current body of research.

Physiological Roles of Gltp Protein in Escherichia Coli

Contribution to Glutamate (B1630785) and Aspartate Homeostasis

The primary function of the GltP protein in Escherichia coli is the transport of the dicarboxylic amino acids L-glutamate and L-aspartate across the inner cell membrane. uniprot.orgacs.org This process is an active transport mechanism, specifically a symport system, where the inward movement of glutamate or aspartate is coupled to the co-transport of protons (H⁺) down their electrochemical gradient. uniprot.orgacs.org This binding-protein-independent transport is crucial for the uptake of these amino acids from the environment, which serve as vital sources of carbon and nitrogen for the cell. abcam.com

GltP is a key component of the cellular machinery that maintains the appropriate intracellular concentrations of glutamate and aspartate, which are essential for numerous metabolic pathways, including amino acid biosynthesis and nitrogen assimilation. abcam.com The transporter ensures that E. coli can efficiently scavenge these amino acids, particularly when they are scarce in the surrounding medium. Research has demonstrated that GltP is part of a larger network of glutamate transporters, including GltS and the ABC transporter GltIJKL system, which collectively manage the cellular pool of these critical metabolites. abcam.comnih.gov The expression of the gltP gene itself is responsive to the metabolic state of the cell, with transcripts being more abundant in the stationary phase compared to the logarithmic growth phase, indicating a heightened role in nutrient management during periods of stress or nutrient limitation. nih.govresearchgate.netresearchgate.net

The transport activity of GltP exhibits specific kinetic properties. For instance, in E. coli (strain K12), the maximal velocity (Vmax) for glutamate transport has been measured at 2.6 nmol/min/mg of protein, and for aspartate, it is 2.3 nmol/min/mg of protein. uniprot.org This activity can be inhibited by certain compounds, such as the uncoupler carbonylcyanide m-chlorophenylhydrazone (CCCP), which disrupts the proton gradient necessary for transport. uniprot.org

Involvement in Cellular Stress Response and Tolerance

The GltP protein is significantly involved in the ability of E. coli to withstand various environmental stressors. nih.gov Its role in transporting glutamate is linked to several stress mitigation pathways, highlighting the importance of this amino acid in bacterial survival under adverse conditions. Deletion of the gltP gene has been shown to render the bacteria more susceptible to a range of stresses. nih.govresearchgate.net

Response to Hyperosmotic Stress

The GltP transporter is also implicated in the response to high osmotic pressure. nih.gov When E. coli encounters a hyperosmotic environment, it triggers a rapid accumulation of intracellular potassium ions to counteract the outflow of water. This influx of positive charge is balanced by the accumulation of anionic molecules, with glutamate being a primary counter-ion. nih.govuni-muenchen.de Research has demonstrated that ΔgltP mutants show a marked reduction in tolerance to hyperosmotic stress. nih.govresearchgate.net When subjected to a 3 M NaCl solution for two days, the survival of the ΔgltP strain was significantly compromised compared to the wild-type, with a 10- to 100-fold reduction in viable cells. nih.gov This finding supports the role of GltP in supplying the glutamate necessary for maintaining osmotic balance and cell turgor in high-salinity environments. nih.govnih.gov

Adaptation to Heat Stress

Adaptation to thermal stress is another physiological process where GltP plays a role. nih.gov The heat shock response in E. coli involves the synthesis of heat shock proteins (HSPs) that help refold or degrade damaged proteins. nih.govnih.gov Glutamate metabolism is intertwined with these central stress responses. Experiments have revealed that E. coli strains with a deleted gltP gene are less tolerant to heat. nih.govresearchgate.net Following a 3-hour exposure to 52°C, the survival rate of the ΔgltP mutant was substantially lower than that of the wild-type strain, again showing a 10- to 100-fold decrease in colony-forming units (CFU). nih.govresearchgate.net This suggests that the metabolic functions supported by GltP-mediated glutamate transport are important for the cell's ability to manage protein stability and repair damage during heat stress. nih.govasm.org

Role in Antibiotic Tolerance and Persistence

GltP is involved in the phenomena of antibiotic tolerance and the formation of persister cells—phenotypic variants that can survive high concentrations of antibiotics without being genetically resistant. nih.govresearchgate.netmdpi.com The mechanism is linked to the metabolic state of the cell, where reduced metabolism is often associated with tolerance. mdpi.com Glutamate transport and metabolism have been identified as significant factors in this process. nih.govmdpi.com

Deletion of the gltP gene results in decreased tolerance to certain antibiotics, particularly quinolones like levofloxacin (B1675101) and ofloxacin. nih.govresearchgate.net While the minimum inhibitory concentration (MIC) for levofloxacin was only modestly affected (a two-fold decrease for the ΔgltP mutant), the ability of the mutant strain to survive prolonged exposure to lethal concentrations was significantly impaired. nih.gov In tolerance assays, the number of surviving ΔgltP bacteria after treatment with levofloxacin was 10 to 100 times smaller than the wild-type strain. nih.gov This suggests that GltP does not contribute to resistance in the classical sense but rather to the cell's endurance and ability to persist through antibiotic attack, likely by supporting metabolic states that are less susceptible to the antibiotic's mode of action. nih.govresearchgate.net Conversely, GltP can also serve as an entry pathway for certain antibiotics, such as fosfomycin, meaning its absence can, in that specific case, confer resistance. nih.gov

Table 1: Effect of gltP Deletion on E. coli Stress and Antibiotic Tolerance
Stress ConditionExposure DetailsObserved Effect in ΔgltP Mutant vs. Wild-TypeReference
Acidic pHpH 3.0 for 2 days10-100 fold decrease in survival nih.gov
Hyperosmotic Stress3 M NaCl for 2 days10-100 fold decrease in survival nih.gov
Heat Stress52°C for 3 hours10-100 fold decrease in survival nih.gov
Antibiotic (Levofloxacin)Treatment for 3 days10-100 fold decrease in survival nih.gov
Antibiotic (Ofloxacin)Treatment for 3 daysDecreased tolerance nih.govresearchgate.net

Contribution to Chemotaxis Towards Amino Acids

Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is a critical behavior for bacteria seeking nutrients. In E. coli, chemotaxis towards certain amino acids, including glutamate and aspartate, is a well-established phenomenon. nih.gov This response is mediated by membrane-bound chemoreceptors, specifically the aspartate chemoreceptor, which recognizes both aspartate and glutamate. nih.gov

Impact on E. coli Pathogenicity and Colonization

The glutamate transporter GltP plays a significant role in the pathogenicity and colonization of Escherichia coli, particularly in uropathogenic E. coli (UPEC). mdpi.comresearchgate.netnih.govnih.gov The ability of pathogenic E. coli to colonize its host and cause disease is a complex process that relies on a multitude of factors, including nutrient acquisition and the ability to withstand various stressors. mdpi.commicropspbgmu.ru Glutamate, a key amino acid, is not only crucial for bacterial metabolism but also for survival under stressful conditions encountered within the host, such as acidic pH and changing osmolarity. mdpi.comnih.gov The GltP protein, by facilitating the transport of glutamate, is implicated in these survival mechanisms, thereby enhancing the bacterium's pathogenic potential. mdpi.comresearchgate.net

Adhesion to Host Cells

Adhesion to host cells is a critical initial step in the infection process for many pathogenic bacteria, including E. coli. nih.gov Research has demonstrated that the GltP protein is important for the adhesion of uropathogenic E. coli (UPEC) to human bladder epithelial cells. mdpi.comresearchgate.netnih.gov

In a study involving the UPEC strain UTI89, a deletion mutant lacking the gltP gene (ΔgltP) exhibited a significantly reduced ability to adhere to human bladder epithelial cells compared to the wild-type strain. mdpi.comnih.gov The adhesion ability of the ΔgltP mutant was found to be at least 100 times lower than that of the parent strain. mdpi.comnih.gov This suggests that GltP, possibly by ensuring a sufficient supply of glutamate, contributes to the expression or function of factors necessary for effective attachment to host tissues. mdpi.com The process of bacterial adhesion is a prerequisite for subsequent steps in pathogenesis, such as invasion and the formation of biofilms. mdpi.comfrontiersin.org

Table 1: Adhesion of E. coli UTI89 and its ΔgltP Mutant to Human Bladder Epithelial Cells

Strain Relative Adhesion Ability Reference
E. coli UTI89 (Wild-type) High mdpi.com, nih.gov
E. coli UTI89 ΔgltP Significantly lower (at least 100-fold decrease) mdpi.com, nih.gov

Invasion of Host Cells

Following adhesion, some pathogenic E. coli strains can invade host cells, a process that allows them to evade the host immune system and establish a protected niche for replication. frontiersin.orged.ac.uk The GltP protein has been shown to be involved in the invasion of human bladder epithelial cells by UPEC. mdpi.comresearchgate.netnih.gov

Studies using the UPEC strain UTI89 have revealed that the deletion of the gltP gene leads to a marked decrease in the bacterium's invasive capabilities. mdpi.comnih.gov The invasion rate of the ΔgltP mutant was observed to be decreased by 2 to 100 times compared to the wild-type E. coli UTI89. mdpi.comnih.gov This impairment in invasion highlights the importance of glutamate transport, mediated by GltP, in the molecular mechanisms that facilitate bacterial entry into host cells. mdpi.com The ability to invade is a key virulence trait that contributes to the persistence of infection. nih.gov

Table 2: Invasion of Human Bladder Epithelial Cells by E. coli UTI89 and its ΔgltP Mutant

Strain Relative Invasion Rate Reference
E. coli UTI89 (Wild-type) High mdpi.com, nih.gov
E. coli UTI89 ΔgltP Significantly lower (2 to 100-fold decrease) mdpi.com, nih.gov

Survival and Colonization in Infection Models

The ability of a pathogen to survive and colonize within a host is the ultimate measure of its virulence. nih.gov The GltP protein has been identified as a crucial factor for the in vivo survival and colonization of UPEC in a mouse model of urinary tract infection (UTI). mdpi.comresearchgate.netnih.gov

When BALB/c mice were infected with a ΔgltP mutant of the UPEC strain UTI89, a significant reduction in bacterial loads was observed in the bladder and kidneys compared to mice infected with the wild-type strain. mdpi.comresearchgate.net This reduced survival and colonization ability of the ΔgltP mutant was evident from day 1 to day 6 post-infection. mdpi.comresearchgate.net For instance, in a biofilm infection model, mice infected with the ΔgltP mutant had bacterial counts of 10³ to 10⁶ CFU in the bladder, kidneys, or urine at 6 days post-infection, whereas mice infected with the parent strain had counts of approximately 10⁸ CFU. mdpi.com These findings underscore the importance of GltP in enabling E. coli to cope with the harsh environmental conditions within the urinary tract, such as low pH and high osmolarity, thereby promoting its survival and persistence. mdpi.comnih.gov

Table 3: In Vivo Survival and Colonization of E. coli UTI89 and its ΔgltP Mutant in a Mouse UTI Model

Strain Colonization Level in Bladder and Kidneys Reference
E. coli UTI89 (Wild-type) High (~10⁸ CFU at day 6 in biofilm model) mdpi.com
E. coli UTI89 ΔgltP Significantly reduced (10³-10⁶ CFU at day 6 in biofilm model) mdpi.com

Methodological Approaches in Gltp Research

Gene Cloning and Manipulation Techniques

Genetic manipulation is fundamental to GltP research, enabling its production in manageable host systems and the systematic study of how its structure relates to its function.

The cloning of the gltP gene is a critical first step for its detailed characterization. Early research successfully cloned the gltP gene from E. coli B into an E. coli K-12 strain using a cosmid vector, pHC79. nih.gov This approach led to a significant, approximately 25-fold amplification of the GltP protein content in the cytoplasmic membranes of the host strain. nih.gov The gene was identified on a 3.2-kilobase EcoRI-MluI fragment. nih.gov

More modern techniques, such as GATEWAY recombinational cloning, have also been employed to insert the gltP gene into expression vectors like pLMP-01 for heterologous expression in E. coli BL21 cells. tandfonline.com Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is a cornerstone of recombinant protein production. nih.govnih.gov E. coli is a widely used host for this purpose due to its rapid growth, well-understood genetics, and the availability of numerous molecular tools. nih.govfrontiersin.orgabcam.com The process typically involves amplifying the gene of interest via Polymerase Chain Reaction (PCR) and inserting it into a suitable expression plasmid, which is then introduced into a specialized E. coli host strain. abcam.com Different strains, such as K-12 and BL21(DE3), are commonly used depending on the specific requirements of the experiment. nih.gov

Technique/VectorHost StrainPurposeReference
Cosmid Vector (pHC79)E. coli K-12Cloning and amplification of gltP from E. coli B nih.gov
GATEWAY Cloning (pLMP-01)E. coli BL21Heterologous expression for functional and purification studies tandfonline.com
pTTQ18 PlasmidE. coli BL21(DE3)Amplified expression of GltP researchgate.net

The most common method involves using PCR with a pair of complementary oligonucleotide primers that contain the desired mutation. uni-tuebingen.deresearchgate.net These primers are used to amplify the entire plasmid containing the wild-type gene. The reaction produces a new, mutated version of the plasmid. To eliminate the original, non-mutated parental DNA, the PCR product is treated with the restriction enzyme DpnI, which specifically digests methylated DNA. uni-tuebingen.deresearchgate.net Since the parental plasmid DNA isolated from most E. coli strains is methylated and the newly synthesized PCR product is not, only the mutated plasmids remain. uni-tuebingen.de These are then transformed into E. coli for replication and subsequent expression of the mutant protein. nih.govresearchgate.net This powerful technique has been used extensively to study GltP and other transport proteins. researchgate.net

To understand the physiological role of GltP, researchers often employ methods that disrupt or completely remove the gltP gene from the E. coli chromosome. This includes transposon mutagenesis and targeted deletion mutagenesis.

Deletion Mutagenesis: This approach involves creating "knockout" mutants by precisely deleting the gene of interest. For GltP, knockout strains have been constructed in both E. coli BW25113 and uropathogenic E. coli (UPEC) to investigate the transporter's role in bacterial tolerance to stressors and in pathogenicity. researchgate.netnih.gov A highly efficient method for creating such deletions involves replacing the target gene's coding sequence with an antibiotic resistance cassette via homologous recombination. embopress.org The Keio collection, a comprehensive library of single-gene knockout mutants for nearly all non-essential genes in E. coli K-12, was created using this strategy. embopress.org

Transposon Mutagenesis: This technique uses transposons, or "jumping genes," to randomly insert themselves into the bacterial genome, causing mutations by disrupting gene sequences. nih.gov By screening a large library of transposon insertion mutants, researchers can identify those where the gltP gene has been inactivated and then study the resulting phenotype. nih.gov While less targeted than deletion mutagenesis, this method is valuable for large-scale genetic screens to identify genes involved in a particular biological process. nih.gov Studies have used transposon mutagenesis in E. coli to create libraries for identifying essential genes and for studying various cellular functions. nih.govnih.gov

Mutagenesis TypeE. coli Strain(s)PurposeReference(s)
Deletion MutagenesisBW25113, Uropathogenic E. coli (UTI89)To study the role of GltP in antibiotic tolerance and pathogenicity. researchgate.netnih.gov
Deletion MutagenesisK-12 (Keio Collection)To create a comprehensive library of non-essential gene knockouts for functional genomics. embopress.org
Transposon MutagenesisGeneral E. coliRandom gene inactivation for functional screening. nih.govnih.gov

Recombinant Protein Expression and Purification Strategies

Obtaining pure, functional GltP protein is essential for in vitro biochemical and structural analyses. This is achieved through optimized recombinant expression and multi-step purification protocols.

The production of large quantities of GltP is accomplished by overexpressing the recombinant gene in specialized E. coli expression systems. researchgate.net A common and powerful approach utilizes the T7 expression system in host strains like E. coli BL21(DE3). nih.govoup.com In this system, the gltP gene is cloned into a vector under the control of a T7 promoter. nih.gov The BL21(DE3) host strain contains the gene for T7 RNA polymerase under the control of a lacUV5 promoter, which is inducible by isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govoup.com Upon addition of IPTG, the T7 RNA polymerase is produced, which then specifically and efficiently transcribes the gltP gene, leading to high levels of protein expression. tandfonline.comoup.com Using this method, GltP has been expressed at levels reaching up to 10% of the total membrane protein. tandfonline.com

Alternative systems, such as the AraC/PBAD system which is induced by L-arabinose, have also been used for GltP expression. frontiersin.orgpnas.org This system allows for more tightly controlled and tunable expression, which can be advantageous for producing membrane proteins that might be toxic to the host cell when expressed at very high levels. frontiersin.orgpnas.org

To purify GltP from the complex mixture of cellular proteins, a technique called affinity chromatography is widely used. This method relies on adding a short sequence, or "tag," to the protein that has a high affinity for a specific ligand immobilized on a chromatography resin. nih.gov

For GltP, a common strategy is to add a polyhistidine tag (His-tag), such as a His6 or His8 tag, to the C-terminus of the protein. tandfonline.compnas.org This tagged protein is then purified using Immobilized Metal Affinity Chromatography (IMAC). nih.govnih.gov The IMAC resin, often Nickel-Nitriloacetic acid (Ni-NTA) agarose, has chelated nickel ions that form coordination bonds with the imidazole (B134444) rings of the histidine residues in the tag. tandfonline.comnih.govbio-rad.com

The purification process involves several steps:

Solubilization: Mixed membrane vesicles from E. coli overexpressing GltP are solubilized with a detergent. tandfonline.com

Binding: The solubilized protein extract is passed over the Ni-NTA column, where the His-tagged GltP binds specifically to the resin. tandfonline.comnih.gov

Washing: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. nih.gov

Elution: The purified GltP is released from the column by washing with a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions. tandfonline.comnih.gov

This single-step affinity purification method is highly effective and can yield GltP with high purity, suitable for subsequent functional and structural studies. tandfonline.comnih.govnih.gov

ComponentDescriptionPurposeReference(s)
Affinity Tag C-terminal TEV-Lumio™-His8 tagTo enable specific binding to the chromatography resin. tandfonline.com
Chromatography Immobilized Metal Affinity Chromatography (IMAC)To separate the tagged protein from other cellular components. nih.govnih.gov
Resin Ni-NTA (Nickel-Nitriloacetic acid) agaroseThe solid support with chelated nickel ions that binds the His-tag. tandfonline.combio-rad.com
Eluent ImidazoleCompetes with the His-tag to release the purified protein from the resin. nih.gov

Solubility Enhancement and Membrane Protein Handling

A primary obstacle in the study of membrane proteins like GltP is achieving sufficient yields of soluble, correctly folded protein. genosphere-biotech.com When overexpressed in E. coli, these proteins often misfold and accumulate in insoluble aggregates known as inclusion bodies. genosphere-biotech.comnih.gov Strategies to mitigate this include optimizing expression conditions, such as lowering the induction temperature and adjusting the concentration of the inducer, isopropyl β-D-1-thiogalactopyranoside (IPTG). genosphere-biotech.com

To enhance solubility and facilitate purification, GltP is often expressed with fusion tags. genosphere-biotech.com For instance, a TEV-Lumio™-His8 tag has been successfully used, allowing for purification via Ni-NTA chromatography. researchgate.net The use of detergents is critical for extracting membrane proteins from the lipid bilayer and maintaining their solubility in an aqueous environment. GltP has been solubilized using detergents like n-dodecyl-β-D-maltoside (DDM) and Lauryl Dimethylamine N-oxide (LDAO). researchgate.netresearchgate.net The addition of certain compounds to the culture medium, such as the dipeptide glycylglycine, has also been shown to significantly enhance the solubility of overexpressed proteins. nih.gov

The challenge of working with membrane proteins extends beyond initial solubilization. Specialized strategies are required for their handling and analysis, as they are inherently unstable outside of a lipid environment. nih.gov

Host Strain Engineering for Enhanced Production

To improve the yield of functional GltP, the E. coli host strains themselves are often genetically modified. nih.govfrontiersin.org One approach involves engineering the host's native metabolism to increase the availability of precursors necessary for protein synthesis. nih.gov For instance, computational models can identify metabolic bottlenecks and guide the rational rewiring of host metabolism to boost the production of a target protein. nih.gov

Another strategy is to modify the host to better handle the stresses associated with overexpressing a membrane protein. biorxiv.org This can include engineering the composition of the E. coli membrane to increase its stability. biorxiv.org Directed evolution and genome shuffling are other powerful techniques used to develop host strains with enhanced production capabilities. nih.govfrontiersin.org For example, a biosensor-guided genome shuffling strategy has been used to increase the availability of the precursor L-tyrosine, leading to enhanced production of a target compound. nih.govfrontiersin.org Additionally, the expression of the gltP gene has been shown to be important for the tolerance of E. coli to various stressors, suggesting that its regulation is a key aspect of host cell physiology. nih.gov

Biochemical and Biophysical Characterization Techniques

A suite of biochemical and biophysical methods is employed to elucidate the function, structure, and dynamics of GltP.

Transport Assays (e.g., Radioactively Labeled Substrate Uptake, Fluorescence Resonance Energy Transfer)

Transport assays are fundamental to characterizing the function of GltP. A common method involves measuring the uptake of radioactively labeled substrates, such as [¹⁴C]uridine, into whole E. coli cells or membrane vesicles. researchgate.netbiorxiv.org This allows for the determination of kinetic parameters like the Michaelis constant (K_m) and the maximum rate of transport (V_max). For example, transport assays have been used to demonstrate that the expression of gltP in a transport-deficient mutant of Rhodobacter sphaeroides restores glutamate (B1630785) uptake. nih.gov

Fluorescence-based assays provide another powerful tool for studying transport activity. pnas.org Green Fluorescent Protein (GFP) fusions can be used to monitor protein expression and localization. pnas.org Furthermore, changes in membrane potential, which is linked to the activity of many transporters, can be monitored in high throughput using fluorescent probes like 3,3'-diethyloxacarbocyanine (B1234153) iodide [DiOC₂(3)]. nih.gov Fluorescence Resonance Energy Transfer (FRET) based assays can also be employed to study conformational changes associated with substrate binding and transport. core.ac.uk

Table 1. Examples of Transport Assays Used in GltP Research
Assay TypeSubstrate/ProbePurposeReference
Radioactively Labeled Substrate Uptake[¹⁴C]uridineDetermine kinetic parameters of transport researchgate.netbiorxiv.org
GFP FusionGltP-GFPMonitor protein expression and localization pnas.org
Membrane Potential AssayDiOC₂(3)Measure changes in membrane potential upon transport nih.gov

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence, Solid-State NMR)

Spectroscopic techniques provide detailed information about the structure and conformational dynamics of GltP. Circular Dichroism (CD) spectroscopy in the far-UV region is used to assess the secondary structure content of the purified protein, confirming, for instance, a high α-helical content in GltP. researchgate.net Thermal degradation profiles monitored by CD can also provide information on the protein's stability. researchgate.net

Fluorescence spectroscopy is another valuable tool. For example, a fluorimetric detection method has been used to measure L-glutamate binding to a purified GltP mutant. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for studying membrane proteins in a native-like environment. Cross-polarization magic-angle spinning (CP-MAS) solid-state NMR has been used to directly observe the binding of ¹³C-labeled substrates to GltP expressed in native E. coli inner membranes. researchgate.netacs.org This method allows for the determination of apparent binding affinities (K_d) by titrating with unlabeled substrates. researchgate.netbiorxiv.org

Table 2. Spectroscopic Methods for GltP Characterization
MethodInformation GainedExample ApplicationReference
Circular Dichroism (CD)Secondary structure content and thermal stabilityConfirmed high α-helix content in purified GltP researchgate.net
Fluorescence SpectroscopySubstrate bindingDetected L-glutamate binding to a GltP mutant researchgate.net
Solid-State NMR (CP-MAS)Direct observation of substrate binding and affinity determinationMeasured binding of ¹³C-labeled glutamate to GltP in native membranes researchgate.netacs.org

Electrophysiological Measurements

Electrophysiological techniques offer a direct way to measure the charge movements associated with the transport process. While classical electrophysiology is challenging for small bacterial cells, techniques based on solid-supported membranes (SSM) have been successfully applied to bacterial transporters. researchgate.net In this method, membrane fragments or proteoliposomes containing the transporter of interest are adsorbed onto an SSM, and transport is initiated by a rapid change in substrate concentration, allowing for the detection of transient currents. researchgate.net These measurements can reveal electrogenic partial reactions and help to elucidate the transport mechanism. researchgate.net For instance, SSM-based electrophysiology has been used to characterize other secondary active transporters in E. coli, revealing charge displacements associated with substrate release. researchgate.net

Oligomeric State Determination (e.g., Gel Filtration, Blue-Native PAGE, Cross-linking)

Determining the oligomeric state of GltP, i.e., whether it functions as a monomer, dimer, or higher-order oligomer, is crucial for understanding its structure and mechanism. Several techniques are used for this purpose. Gel filtration chromatography can provide an estimate of the native molecular weight of the protein in a detergent solution. Studies on GltP from E. coli using this method have indicated a reversible equilibrium between two oligomeric states. researchgate.net

Blue-Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is another widely used technique to separate protein complexes under native conditions. researchgate.netnih.gov It can be used to determine the molecular mass and oligomeric state of non-dissociated complexes. nih.gov However, the migration of membrane proteins in BN-PAGE can be influenced by bound lipids, detergent, and the Coomassie dye used in the method, which requires careful interpretation of the results. nih.gov

Chemical cross-linking provides an alternative approach to probe the proximity of subunits within a complex. researchgate.net In this method, reagents are used to form covalent bonds between closely associated protein molecules, which can then be analyzed by SDS-PAGE. More advanced techniques like in-gel cross-linking mass spectrometry (IGX-MS) combine BN-PAGE with mass spectrometry to identify conformation-specific cross-links. embopress.org

Electron Microscopy for Structural Visualization

Electron microscopy techniques are pivotal for visualizing the structures of membrane proteins like GltP. While high-resolution crystal structures of homologs such as GltPh from Pyrococcus horikoshii have been instrumental, electron microscopy provides complementary information, especially for proteins in a more native-like environment. Methodologies such as single-particle analysis from transmission electron microscopy (TEM) have been successfully applied to study the structure of related secondary transporters from Escherichia coli, including GltS. nih.gov This approach involves purifying the protein, staining it, and then computationally averaging thousands of individual particle images to generate a 2D projection map of the protein's structure. nih.gov

Bioinformatic and Computational Analysis

Computational methods are indispensable in the study of GltP, providing predictive models for its structure, function, and evolutionary relationships. These approaches leverage the protein's amino acid sequence to infer its characteristics, guiding subsequent biochemical and biophysical experiments.

Sequence Alignment and Homology Modeling

Sequence alignment is a foundational bioinformatic tool used to compare the primary amino acid sequence of GltP with other proteins. This comparison reveals conserved regions that are likely crucial for structure and function. Alignments have shown that E. coli GltP shares significant homology with human glutamate transporters (EAATs), neutral amino acid transporters, and the archaeal aspartate transporter GltPh. researchgate.netresearchgate.net Tools such as Clustal Omega are commonly used to perform these multiple sequence alignments. researchgate.net

Based on these alignments, homology modeling is used to generate a three-dimensional (3D) structural model of GltP. This process uses the experimentally determined high-resolution structure of a homologous protein, such as GltPh, as a template. researchgate.netfrontiersin.org For GltP, homology models have been constructed and used for docking simulations with its substrate, L-glutamate. researchgate.net These models successfully identified a putative substrate-binding site and predicted specific amino acid residues involved in the interaction. researchgate.net Further investigation of highly conserved residues identified through sequence alignments, particularly within transmembrane helices VII and VIII, has confirmed their essential roles in substrate binding and transport. researchgate.net

Protein ComparedOrganismOverall Sequence Homology with GltP
GltPhPyrococcus horikoshii50% researchgate.net
Human EAATs (SLC1A1-3)Homo sapiens44-45% researchgate.net
Human ASCTs (SLC1A4-5)Homo sapiens36-39% researchgate.net
Percentage of identical plus highly similar residues. researchgate.net

Phylogenetic Analysis of Related Transporters

Phylogenetic analysis is used to understand the evolutionary relationships between GltP and other transporters. By comparing amino acid sequences, researchers can construct phylogenetic trees that depict these relationships. researchgate.netnih.gov Such analyses place E. coli GltP within the Dicarboxylate/Amino Acid:Cation Symporter (DAACS) family. researchgate.netresearchgate.net

Phylogenetic trees show that the glutamate transporter family has several distinct subfamilies. nih.gov The clustering within these trees is primarily determined by the evolutionary position of the host organism (e.g., Eucarya, Bacteria) and secondarily by substrate specificity. nih.gov The bacterial glutamate transporters, including GltP, form a distinct branch that is more closely related to bacterial C4-dicarboxylate transporters than to the eukaryotic glutamate transporters, despite their similar function. nih.gov This suggests a divergent evolutionary path for glutamate transport in different domains of life. The analysis helps classify uncharacterized proteins; for example, proteins from B. subtilis that cluster within the bacterial glutamate transporter subfamily are presumed to have the same substrate specificity. nih.gov

Topology Prediction of Membrane Proteins

Topology prediction algorithms are computational tools used to model the two-dimensional structure of a membrane protein, specifically how it is oriented within the cell membrane. These predictions identify transmembrane (TM) segments, which are typically α-helices that span the lipid bilayer, and the connecting loops that face either the cytoplasm or the periplasm. researchgate.netdiva-portal.org

For GltP, topology predictions have been made by comparing its hydropathy profile to that of its well-characterized homolog, GltPh. researchgate.net The consensus model suggests that GltP consists of eight transmembrane-spanning α-helices and two re-entrant hairpin loops, which only partially enter the membrane. researchgate.netresearchgate.net This predicted topology is a critical framework for designing experiments, such as site-directed mutagenesis, to probe the function of specific domains and residues within the protein. researchgate.net For instance, identifying periplasmic and cytoplasmic loops allows researchers to target specific sites to test accessibility and function. oup.com

Interactions and Functional Network Integration

Protein-Protein Interactions of GltP

GltP, as an inner membrane protein, engages in various interactions that are critical for its regulation and its function as part of larger cellular machinery. These interactions range from direct binding with regulatory proteins to being a node in extensive protein networks.

The expression and activity of GltP are subject to cellular regulation, which can involve interactions with specific regulatory proteins. While direct protein-protein interaction data with E. coli regulators is limited in some research, strong evidence exists for regulation at the genetic level. For instance, the expression of the gltP gene is repressed by a regulatory protein. nih.gov A study involving the glutamate (B1630785) uptake regulatory protein (Grp) from Zymomonas mobilis demonstrated that when expressed in E. coli, Grp represses the GltP transport system by binding to the promoter region of the gltP gene. nih.govresearchgate.net This Grp protein shares a 33% amino acid identity with the Leucine-responsive regulatory protein (Lrp) of E. coli, a global regulator that coordinates metabolism in response to nutrient availability, suggesting a similar regulatory mechanism may be present in E. coli. nih.gov

Beyond specific regulators, GltP is a component of a wider network of protein interactions. Databases such as BioGRID have cataloged at least 10 protein interactors for GltP based on affinity capture and mass spectrometry studies. uniprot.org The STRING database further maps these connections, revealing a network of functional associations. string-db.org These interactions link GltP to diverse cellular processes, including transport of other substrates, metabolic pathways, and cellular signaling.

The network view indicates that GltP does not operate in isolation but is part of a functional neighborhood of transporters and enzymes. This interconnectedness allows for the coordinated regulation of substrate uptake and metabolism, ensuring cellular homeostasis. nih.gov The network has significantly more interactions than would be expected for a random set of proteins, indicating a high degree of functional organization. string-db.org

Table 1: Experimentally Identified Protein Interactors of GltP in E. coli This table is based on data from the STRING and UniProt databases. uniprot.orgstring-db.org

Interacting ProteinGene NameFunctionInteraction Confidence (STRING)
D-allose ABC transporter periplasmic binding proteinalsBPart of the ABC transporter complex for D-allose import.0.998
Allulose-6-phosphate 3-epimerasealsECatalyzes the epimerization of D-allulose 6-phosphate to D-fructose 6-phosphate.0.987
Sel1 family TPR-like repeat proteinyjcSFunction not fully characterized, contains protein-binding domains.0.889
Putative transporteryjcOPredicted inner membrane transport protein.0.654
D-allose ABC transporter ATPasealsAATPase component of the D-allose import system.High
Branched-chain amino acid transport system carrier proteinbrnQTransporter for branched-chain amino acids (leucine, isoleucine, valine).High
Sodium/glutamate symportergltSAnother key glutamate transporter in E. coli.High
Heme lyase subunitnrfEInvolved in the biogenesis of c-type cytochromes.High
Heme lyase subunitnrfFInvolved in the biogenesis of c-type cytochromes.High
Putative transporterygjPPredicted transport protein.High

Integration into Metabolic Pathways and Functional Modules

GltP's primary role is to transport glutamate and aspartate across the inner membrane, directly integrating it into central nitrogen and carbon metabolism. uniprot.org These amino acids are hubs in numerous biosynthetic and energy-generating pathways. The transport activity of GltP is a critical control point for the intracellular availability of these key metabolites.

The protein is a key component of functional modules related to amino acid transport and dicarboxylic acid metabolism. string-db.org Research has shown that under specific conditions, such as oxygen deprivation, the role of GltP is enhanced. nih.gov During anaerobic growth, the up-regulation of GltP facilitates the import of aspartate, which serves as a precursor for the de novo biosynthesis of NAD. nih.gov Furthermore, GltP, along with other glutamate transporters like GltS and GltI, is implicated in E. coli's ability to tolerate various stressors, including antibiotics, acidic pH, and heat, highlighting its importance in cellular survival and pathogenesis. mdpi.com The integration of E. coli's protein interaction networks reveals that proteins and their corresponding pathways are organized into discrete functional modules, which can represent specific biochemical pathways or related cellular processes. plos.org GltP's position as a transporter places it at the interface of these modules, channeling external substrates into the cell's metabolic core.

Table 2: Integration of GltP into E. coli Metabolic and Functional Pathways This table synthesizes findings on the functional roles of GltP. string-db.orgnih.govmdpi.com

Metabolic Pathway / Functional ModuleRole of GltPConditions / Significance
Amino Acid Metabolism Imports L-glutamate and L-aspartate from the periplasm.Provides key substrates for transamination, amino acid biosynthesis, and nitrogen balance.
Dicarboxylic Acid Transport Functions as a primary transporter for dicarboxylic amino acids.Central to the uptake of essential metabolites from the environment. string-db.org
Anaerobic Metabolism (NAD Biosynthesis) Up-regulated to increase L-aspartate import.L-aspartate is a crucial precursor for the anaerobic de novo synthesis of NAD. nih.gov
Stress Response and Tolerance Deletion of gltP decreases tolerance to antibiotics (levofloxacin, gentamicin) and environmental stressors (acid, heat).Glutamate transport is linked to mechanisms of bacterial tolerance and survival. mdpi.com
Energy Metabolism Supplies glutamate and aspartate, which can be deaminated and enter the TCA cycle.Connects amino acid catabolism to central energy production.

Future Directions and Research Perspectives

Unraveling Remaining Structural and Mechanistic Details

Despite its characterization as a proton symporter for L-glutamate and L-aspartate, the precise structural dynamics and complete transport cycle of E. coli GltP are not yet fully elucidated researchgate.net. Although some structural information exists, including its oligomeric state as a trimer and hexamer in detergent solution, higher-resolution structures in various conformational states are needed to understand the molecular basis of substrate binding, proton coupling, and translocation across the membrane researchgate.net.

Future research will likely employ cryo-electron microscopy (cryo-EM) and X-ray crystallography to obtain near-atomic resolution structures of GltP bound to its substrates and protons, as well as in intermediate states of the transport cycle. These structural insights will be complemented by advanced spectroscopic techniques, such as double electron-electron resonance (DEER) spectroscopy, to probe conformational changes in real-time during transport. Mutagenesis studies, guided by structural data, will help identify key residues involved in substrate specificity, proton coupling, and conformational transitions.

Furthermore, detailed kinetic analyses using rapid-mixing techniques and electrophysiological measurements on reconstituted GltP in lipid bilayers or liposomes will provide quantitative data on transport rates, substrate affinities, and the stoichiometry of proton coupling under various conditions researchgate.net. This will help build a complete mechanistic model of GltP function.

Potential future research findings could include:

High-resolution cryo-EM structures of GltP in outward-facing, occluded, and inward-facing conformations.

Identification of specific amino acid residues forming the substrate and proton binding sites through site-directed mutagenesis and functional assays.

Kinetic data detailing the rate-limiting steps of the transport cycle.

Comprehensive Analysis of Regulatory Mechanisms

The expression and activity of GltP are subject to cellular regulation to meet the metabolic demands of E. coli. While some studies have indicated that gltP transcript levels are higher in the stationary phase compared to the log phase, the intricate network of transcriptional regulators, small RNAs, and potential post-translational modifications governing GltP remains to be fully mapped nih.govnih.gov.

Future research will involve systematic investigations into the transcriptional regulation of the gltP gene. Techniques such as ChIP-seq (Chromatin Immunoprecipitation Sequencing) will identify transcription factors that bind to the gltP promoter region frontiersin.org. RNA sequencing under various environmental conditions (e.g., different carbon and nitrogen sources, pH levels, stress conditions) will reveal how gltP expression is modulated in response to external cues nih.gov.

The role of small RNAs (sRNAs) in regulating gltP mRNA stability or translation will also be a key area of future study. Techniques like RIP-seq (RNA Immunoprecipitation Sequencing) can identify sRNAs that interact with gltP mRNA. string-db.org

Furthermore, the possibility of post-translational modifications (PTMs) affecting GltP activity or stability warrants investigation. Mass spectrometry-based proteomics can identify PTMs such as phosphorylation or ubiquitination, and subsequent functional studies will determine their impact on GltP function. Allosteric regulation, potentially by intracellular metabolites, is another area requiring exploration uni-goettingen.defrontiersin.org.

Potential future research findings could include:

Identification of key transcription factors that activate or repress gltP expression.

Discovery of sRNAs that regulate gltP mRNA levels.

Detection of post-translational modifications on GltP and characterization of their effects on transport activity.

Identification of potential allosteric effectors of GltP.

Exploring Broader Physiological Implications and Network Interactions

Beyond its primary role in glutamate (B1630785) and aspartate uptake, GltP's involvement in broader physiological processes and its interactions within cellular networks are becoming increasingly apparent mdpi.comnih.govnih.gov. Recent studies suggest a role for GltP, along with other glutamate transporters like GltS and GltI, in E. coli's tolerance to antibiotics and various stressors, including acid pH, hyperosmosis, and heat mdpi.comnih.govnih.gov. GltP has also been implicated in the pathogenicity of uropathogenic E. coli (UPEC), affecting adhesion, invasion, and survival in the urinary tract mdpi.comnih.govnih.gov.

Future research will delve deeper into the mechanisms by which GltP contributes to stress tolerance and pathogenicity. This could involve studying GltP activity and expression levels under specific stress conditions and in different infection models. Genetic approaches, such as constructing and analyzing gltP deletion and point mutants, will be crucial for understanding its specific contribution to these phenotypes mdpi.comnih.govnih.gov.

Investigating GltP's interactions with other proteins and metabolic pathways will provide a more holistic view of its function. Protein-protein interaction studies (e.g., using pull-down assays or cross-linking followed by mass spectrometry) can identify direct binding partners string-db.org. Analyzing metabolic fluxes in gltP mutants under different nutrient conditions will reveal how GltP-mediated transport impacts central metabolism and amino acid homeostasis. nih.gov

The role of GltP in nutrient sensing and signaling, potentially influencing chemotaxis or other behavioral responses, is another avenue for future research nih.gov.

Potential future research findings could include:

Detailed characterization of GltP's contribution to tolerance against specific antibiotics and environmental stresses.

Identification of host factors or pathways influenced by GltP during infection.

Mapping of protein interaction partners of GltP. string-db.org

Quantification of metabolic flux changes in gltP mutants.

Potential for Biotechnological Applications

The understanding of bacterial transporters, including GltP, holds significant potential for biotechnological applications, particularly in metabolic engineering and the development of new antimicrobial strategies researchgate.netglobalscienceresearchjournals.orgnih.gov.

Future research could explore the manipulation of GltP activity or expression in engineered E. coli strains for enhanced production of valuable compounds. For example, optimizing glutamate or aspartate uptake via GltP could improve the yield of amino acid-derived products. researchgate.net

Given its role in pathogenicity and stress tolerance, GltP could serve as a potential target for the development of novel antimicrobial agents aimed at disrupting nutrient acquisition or weakening bacterial defenses mdpi.com. Future studies could involve high-throughput screening for compounds that inhibit GltP activity and evaluating their efficacy in combating E. coli infections.

Furthermore, GltP, as a well-characterized bacterial transporter, can serve as a model system for studying transport mechanisms relevant to other organisms, including pathogens, potentially aiding in the design of inhibitors for related transporters. nih.gov

Potential future research findings could include:

Engineered E. coli strains with modified GltP expression leading to increased production of specific metabolites.

Identification and characterization of small molecule inhibitors targeting GltP.

Development of GltP-based biosensors for detecting glutamate or aspartate.

Q & A

Q. What is the primary function of the GltP transporter in E. coli, and what methodologies confirm its substrate specificity?

GltP is a proton-coupled symporter responsible for importing L-glutamate and L-aspartate in E. coli. Substrate specificity is determined using radiolabeled uptake assays under varying pH and ionic conditions. Competitive inhibition studies with structural analogs (e.g., D-aspartate) further validate selectivity. Transport activity is quantified in knockout strains (e.g., gltS⁻, gltP⁻ mutants) complemented with plasmid-borne gltP .

Q. How is GltP expression modulated experimentally to study its physiological impact?

GltP expression is regulated by cloning the gltP gene into plasmids with inducible promoters (e.g., lacZ) and transforming into E. coli strains lacking endogenous glutamate transporters (e.g., JC5412). Repression studies involve co-expressing regulatory proteins like Grp, which binds the gltP promoter. Transport activity is measured via radioisotope-labeled glutamate uptake assays, with repression confirmed by gel retardation (EMSA) using purified Grp protein .

Q. What standard methods are used to purify and quantify GltP for functional studies?

Recombinant GltP with C-terminal affinity tags (e.g., His-tag) is overexpressed in E. coli membranes, solubilized with detergents (e.g., DDM), and purified via nickel-affinity chromatography. Purity (>90%) is verified by SDS-PAGE, and yield is quantified using UV absorbance (A₂₈₀ nm) or Bradford assays. Functional integrity is confirmed by fluorescence spectroscopy to monitor substrate-induced conformational changes .

Advanced Research Questions

Q. How can conflicting data on GltP’s cation coupling (H⁺ vs. Na⁺) be resolved across bacterial homologs?

Discrepancies are addressed by expressing chimeric GltP variants (e.g., E. coli GltP with Bacillus ion-binding domains) in transporter-deficient strains. Cation dependence is quantified using electrophysiological assays (e.g., solid-supported membrane-based transport) under controlled ion gradients. Site-directed mutagenesis of conserved residues (e.g., Asp₁₂³ in E. coli GltP) identifies critical coupling sites .

Q. What integrative approaches resolve structural ambiguities in GltP’s substrate-binding pocket?

Cryo-EM structures of GltP in substrate-bound/unbound states are combined with molecular dynamics simulations to map conformational dynamics. Alanine scanning mutagenesis of predicted binding residues (e.g., Arg₂₇⁶, Ser₃₀₁) is validated via fluorescence quenching assays using Trp variants. Substrate interactions are further confirmed by solid-state NMR chemical shift perturbations in purified GltP .

Q. How do researchers dissect Grp-mediated repression of gltP amidst potential confounding factors (e.g., endogenous ligands)?

Chromatin immunoprecipitation (ChIP-seq) identifies Grp-binding sites in the gltP promoter region. In vitro EMSA with purified Grp and mutated promoter DNA (e.g., deletions in the -35/-10 regions) confirms direct binding. To control for ligand interference, intracellular glutamate levels are monitored via HPLC, and repression assays are repeated in media supplemented with candidate effectors (e.g., leucine, glutamine) .

Q. What strategies validate GltP’s role in osmoadaptation when genetic redundancy complicates phenotypic analysis?

Double mutants (e.g., gltP⁻, proP⁻) are generated via CRISPR-Cas9 to eliminate redundant osmoprotectant transporters. Growth assays under osmotic stress (e.g., 0.5 M NaCl) are combined with ¹³C-labeled glutamate uptake profiling via LC-MS. Transcriptional reporters (e.g., gltP-gfp fusions) quantify promoter activity under varying osmolarities .

Methodological Considerations

Q. How is GltP activity distinguished from homologous transporters (e.g., GltS) in kinetic assays?

Kinetic parameters (Kₘ, Vₘₐₓ) are measured in isogenic strains lacking GltS or GltP. Inhibitors specific to GltS (e.g., aspartate-β-hydroxamate) are used in competitive assays. Voltage-clamp fluorometry on proteoliposomes reconstituted with purified GltP isolates electrogenic transport components .

Q. What quality controls ensure recombinant GltP retains native conformation post-purification?

Circular dichroism (CD) spectroscopy verifies secondary structure integrity (α-helix content ≥60%). Thermostability is assessed via differential scanning fluorimetry (DSF). Functional validation includes liposome-based transport assays with radiolabeled glutamate and proton gradient dissipation measured using a pH-sensitive fluorescent dye .

Data Contradiction Analysis

Q. How are contradictory findings about Grp’s regulatory role reconciled (e.g., repression strength across studies)?

Variability arises from differences in plasmid copy number (high-copy vs. low-copy vectors) and growth media composition (e.g., glutamate availability). Normalizing Grp expression via qRT-PCR and Western blotting standardizes repression assays. In vitro transcription/translation systems with titrated Grp concentrations isolate direct regulatory effects from metabolic feedback .

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